N-(2-fluorophenyl)-2-[5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Overview
Description
N-(2-fluorophenyl)-2-[5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide is 442.14748994 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis Applications
The study by Latli and Casida (1995) discusses the radiosynthesis of chloroacetanilide herbicides and a dichloroacetamide safener, highlighting the importance of such compounds in understanding metabolism and mode of action through high specific activity studies (Latli & Casida, 1995).
Anticancer Activity
Research on novel Eugenol derivatives, including 1,2,3-triazole derivatives similar to the compound , has shown significant anticancer activity against breast cancer cells. This suggests potential therapeutic applications for compounds with similar structures (Alam, 2022).
Fungicidal Activity
The synthesis and evaluation of eugenol-fluorinated triazole derivatives, including compounds with structural similarities to the one , have been explored for their fungicidal activity. This indicates the potential of such compounds in developing new fungicides (Lima et al., 2022).
Enzyme Inhibition
A study by Saxena et al. (2009) evaluated the inhibitory activity of 2-(4-methoxyphenyl)ethyl] acetamide derivatives on protein tyrosine phosphatase 1B (PTP1B), showing their potential in antidiabetic therapy (Saxena et al., 2009).
Pharmacological Assessments
Research on novel acetamide derivatives, including pharmacological assessments for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, demonstrates the broad therapeutic potential of such compounds (Rani et al., 2016).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-3-12-27-20(15-21(28)24-19-7-5-4-6-18(19)23)25-26-22(27)31-14-13-30-17-10-8-16(29-2)9-11-17/h3-11H,1,12-15H2,2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGZJBEWGFUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NN=C(N2CC=C)CC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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